4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4OS/c1-15-3-6-20-17(11-15)21-22(25-14-26-23(21)30-20)28-9-7-27(8-10-28)13-16-4-5-19(29-2)18(24)12-16/h4-5,12,14-15H,3,6-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIBKFYNJCLOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:
Preparation of the Piperazine Intermediate: The piperazine ring is synthesized through a nucleophilic substitution reaction involving 3-fluoro-4-methoxybenzyl chloride and piperazine.
Formation of the Benzothieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, with a pyrimidine moiety under acidic or basic conditions.
Coupling of Intermediates: The final step involves coupling the piperazine intermediate with the benzothieno[2,3-d]pyrimidine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The compound can be reduced to remove the fluoro group, yielding a different derivative.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the fluoro group can yield a variety of substituted derivatives.
Scientific Research Applications
Pharmacological Properties
Recent studies have indicated that this compound exhibits significant activity against various biological targets. The following sections outline its primary applications.
Neuropharmacological Applications
The compound has shown promise as a modulator of neurotransmitter systems, particularly in the context of psychiatric disorders.
- Dopamine Transporter Inhibition : Research indicates that derivatives of piperazine compounds can selectively inhibit the dopamine transporter (DAT). This inhibition is crucial for the treatment of disorders such as schizophrenia and depression. The presence of the 3-fluoro-4-methoxybenzyl group enhances binding affinity to DAT, potentially leading to improved therapeutic outcomes .
- Serotonin Receptor Modulation : The compound's structure suggests potential interactions with serotonin receptors, which are pivotal in mood regulation. Studies have demonstrated that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), offering new avenues for treating anxiety and depressive disorders .
Oncological Applications
The compound's ability to modulate cellular signaling pathways makes it a candidate for cancer therapy.
- Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production and has been implicated in hyperpigmentation disorders. Compounds with a similar piperazine structure have been explored for their ability to inhibit tyrosinase activity, suggesting that this compound could be developed as a therapeutic agent for skin-related conditions .
- Protein Kinase Modulation : The compound may also function as a modulator of protein kinase activity, which is crucial in regulating cell proliferation and survival. This property could be leveraged in the development of targeted cancer therapies aimed at specific signaling pathways involved in tumor growth .
Case Study 1: Neuropharmacological Impact
A study conducted on a series of piperazine derivatives found that modifications such as the introduction of a fluoro group significantly enhanced DAT binding affinity. This was evidenced by in vitro assays showing increased potency compared to non-fluorinated counterparts. Such findings suggest that the compound could be further developed as an effective treatment for dopamine-related disorders.
Case Study 2: Anticancer Properties
Research focusing on the inhibition of tyrosinase by piperazine derivatives revealed that certain modifications led to enhanced inhibitory activity. The introduction of the methoxy group in the benzyl moiety was particularly effective in increasing binding affinity to the enzyme's active site. This indicates that compounds like 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine could serve as lead compounds in the development of new treatments for hyperpigmentation disorders.
Mechanism of Action
The mechanism of action of 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares its core scaffold with several derivatives reported in the evidence. Key structural variations include:
Key Observations :
- The target compound uniquely combines a 6-methyl group on the tetrahydro ring with a 3-fluoro-4-methoxybenzyl-piperazine substituent, distinguishing it from analogs like 4c and 4d, which lack methyl groups and feature simpler benzyl groups .
- Compared to the dichlorophenyl/fluorophenyl analog (), the target compound’s methoxy group may enhance solubility, while the tetrahydro ring could influence conformational stability .
Physicochemical Properties
Melting points and synthetic yields vary with substituent bulkiness and polarity:
Hypothetical Insights :
- The 3-fluoro-4-methoxybenzyl group may confer selectivity toward enzymes or receptors sensitive to electron-withdrawing substituents (e.g., fluorinated antipsychotics).
- The 6-methyl group could sterically hinder metabolic degradation, enhancing pharmacokinetic stability.
Biological Activity
The compound 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a piperazine ring and a benzothieno-pyrimidine core. The presence of the 3-fluoro-4-methoxybenzyl moiety enhances its biological activity by influencing receptor interactions and metabolic stability.
Anticancer Properties
Research indicates that derivatives of the piperazine class exhibit significant anticancer activity. For instance, compounds similar to the target structure have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. A study reported that certain piperazine derivatives demonstrated IC50 values lower than 2 μg/mL against MCF-7 cells, indicating potent cytotoxic effects .
The anticancer activity is primarily attributed to the ability of these compounds to inhibit key enzymes involved in tumor growth and proliferation. For example, docking studies have shown that these compounds can effectively bind to the active sites of tyrosinase and other critical enzymes . The structural modifications in the piperazine ring significantly influence their binding affinity and selectivity.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Piperazine derivatives are known to exhibit antibacterial effects against various strains. Studies have highlighted their potential as inhibitors of bacterial growth by disrupting cellular processes .
Case Studies
- Study on Anticancer Efficacy : A series of piperazine derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the benzyl and piperazine components significantly enhanced their anticancer properties .
- Antimicrobial Evaluation : Another study focused on the antibacterial efficacy of piperazine derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with specific substitutions exhibited superior antimicrobial activity compared to standard antibiotics .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic route of this compound, particularly in achieving high purity and yield?
- Methodological Answer : Prioritize stepwise purification using techniques like column chromatography and recrystallization. Monitor intermediates via LC-MS (e.g., m/z 301.0 [M+H]+ as in ) and confirm structural integrity with H NMR (e.g., δ 1.78 ppm for CH groups). Adjust reaction conditions (e.g., solvent polarity, temperature) based on the steric hindrance of the piperazine and benzothieno-pyrimidine moieties. For piperazine derivatives, ensure inert atmospheres to prevent oxidation .
Q. How can researchers validate the structural conformation of this compound, especially its stereochemistry and substituent positioning?
- Methodological Answer : Combine X-ray crystallography (if single crystals are obtainable) with advanced NMR techniques (e.g., C NMR, DEPT-135, and 2D-COSY). For the methoxybenzyl group, compare H NMR shifts (e.g., δ 7.43 ppm for aromatic protons in ) to reference spectra. Computational tools like density functional theory (DFT) can predict NMR chemical shifts for validation .
Q. What strategies are effective in assessing the compound’s solubility and stability under physiological conditions for in vitro assays?
- Methodological Answer : Perform pH-dependent solubility studies using HPLC with a photodiode array detector. Use phosphate-buffered saline (PBS) and simulated gastric fluid for stability testing. For the fluorinated benzyl group, monitor hydrolytic stability via mass spectrometry. Lyophilization may enhance storage stability .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking or MD simulations) elucidate the compound’s mechanism of action in target binding?
- Methodological Answer : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Parameterize the fluorine atom’s electronegativity and the benzothieno-pyrimidine core’s π-stacking potential. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding assays .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., conflicting IC values across studies)?
- Methodological Answer : Standardize assay conditions (e.g., cell line selection, ATP concentrations in kinase assays). Conduct dose-response curves in triplicate with positive controls (e.g., staurosporine for kinase inhibition). Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm activity. Cross-reference with structurally similar compounds (e.g., trifluoromethyl-substituted analogs in ) to identify substituent-specific effects .
Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) optimize large-scale synthesis while minimizing byproducts?
- Methodological Answer : Train AI models on reaction parameters (e.g., temperature, stoichiometry) from small-scale syntheses. Predict byproduct formation (e.g., dihydrochloride salts in ) and optimize solvent systems using quantum mechanical calculations. Implement real-time PAT (process analytical technology) for dynamic adjustment of flow rates in continuous reactors .
Q. What methodologies address challenges in characterizing metabolic pathways and identifying reactive metabolites?
- Methodological Answer : Use hepatic microsome assays with LC-HRMS for metabolite profiling. For the 3-fluoro-4-methoxybenzyl group, track defluorination via F NMR. Employ CRISPR-edited cytochrome P450 isoforms to isolate metabolic pathways. Compare results with in silico tools like MetaDrug for pathway prediction .
Data Analysis and Theoretical Frameworks
Q. How can researchers integrate this compound into a theoretical framework for polypharmacology or multi-target drug discovery?
- Methodological Answer : Map its pharmacophore features (e.g., hydrogen bond acceptors in the pyrimidine ring, hydrophobic regions in the benzothieno group) against target databases like ChEMBL. Use systems biology tools (e.g., STRING or KEGG) to identify interconnected pathways. Validate multi-target hypotheses via kinome-wide profiling or transcriptomics .
Q. What statistical methods are robust for analyzing dose-dependent cytotoxicity data with high variability?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) in GraphPad Prism. Use ANOVA with post-hoc Tukey tests to compare replicates. For high-throughput screens, employ machine learning algorithms (e.g., random forests) to identify confounding variables (e.g., plate edge effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
